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Aroma & Chemical Profile Comparison

The table below summarizes the core characteristics of these two compounds based on the information

gathered.

Feature 1-Octen-3-ol 3-Octanol

IUPAC Name Oct-1-en-3-ol Octan-3-ol

Molecular
Formula

C₈H₁₆O [1] [2] C₈H₁₈O [3]

Molecular
Weight

128.2120 g/mol [1] [2] 130.2279 g/mol [3]

Chemical
Structure

Unsaturated alcohol (contains a double

bond)

Saturated alcohol

Core Aroma
Profile

Mushroom-like [4], Earthy Green [4]

Common Names Matsutake alcohol, Mushroom alcohol [1] [2] n-Octan-3-ol, Ethylamylcarbinol [3]
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Feature 1-Octen-3-ol 3-Octanol

Key Contexts Key aroma compound in mushrooms like
Tricholoma matsutake and Flammulina
filiformis [5] [4]. Also acts as a insect
attractant/repellent [6].

Identified as a contributing volatile
in the aroma profile of mushrooms

such as Flammulina filiformis [4].

Stereochemistry Has (R)- and (S)- enantiomers with
documented different biological activities [6]

[7].

Information on stereochemical
activity in aroma not available in

search results.

Experimental Protocols for Aroma Analysis

The methodologies below, drawn from the search results, are standard for characterizing volatile aroma

compounds and can be applied to analyze both 1-octen-3-ol and 3-Octanol.

Headspace Solid-Phase Microextraction Gas Chromatography-
Mass Spectrometry (HS-SPME-GC-MS)

This is a widely used technique for extracting, separating, and identifying volatile compounds from complex

samples.

Sample Preparation: A sample (e.g., 1g of dry-cured ham or 5g of mushroom powder) is placed in a
headspace vial. A saturated NaCl solution is often added to enhance the release of volatiles, along

with internal standards for quantification [8] [4].
SPME Extraction: A fiber coated with a polymer (e.g.,

Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace of
the heated sample to adsorb volatile compounds. Typical conditions include:

Equilibration: 3-15 minutes at 50-80°C [5] [4].
Extraction: 40-60 minutes at 55-80°C [5] [8].

GC-MS Analysis: The fiber is transferred to the hot GC injector (250°C) for desorption. Compounds
are separated on a capillary column (e.g., Elite-5MS) and identified by their mass spectra [5] [8]. The

following workflow illustrates this process:
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Sample Preparation

HS-SPME Extraction
(Fiber exposed to vial headspace)

Thermal Desorption
(Fiber injected into GC inlet)

Gas Chromatography (GC)
(Compounds separated by volatility)

Mass Spectrometry (MS)
(Compounds identified by mass)

Data Analysis:
Compound Identification & Quantification

Click to download full resolution via product page

Gas Chromatography-Olfactometry (GC-O) and Odor Activity
Value (OAV)

These techniques are crucial for determining which compounds actually contribute to aroma.

GC-Olfactometry (GC-O): The effluent from the GC column is split between a chemical detector (like
an MS) and a human sniffer port. Trained assessors describe the aroma and intensity of each eluting

compound [4].
Aroma Extract Dilution Analysis (AEDA): A sample extract is diluted stepwise (e.g., 1:2, 1:4, 1:8)

and each dilution is analyzed via GC-O. The highest dilution at which an aroma is detected is its
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Flavor Dilution (FD) factor, indicating its potency [4].

Odor Activity Value (OAV): This is calculated as the concentration of a compound in a sample
divided by its odor detection threshold in water or air. Compounds with an OAV ≥ 1 are considered

key contributors to the overall aroma [4].

Key Comparative Insights

Structural Drives Aroma: The defining difference is that 1-octen-3-ol is unsaturated, which heavily

influences its low odor threshold and potent mushroom-like scent. In contrast, 3-octanol is
saturated, typically yielding a milder, green aroma.

Research Focus: 1-octen-3-ol is more extensively studied as a key aroma impact compound in
various mushrooms, while 3-octanol is often listed among other contributing volatiles [5] [4].

Beyond Aroma: The biological activity of 1-octen-3-ol, particularly its role as a mosquito attractant
and the enantioselective nature of its detection, is a significant area of research, highlighting its

functional complexity beyond flavor [6].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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octanol-and-1-octen-3-ol-aroma-profiles-comparative]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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